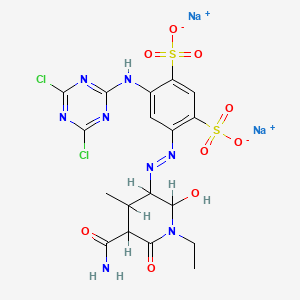
Disodium 4-((5-(aminocarbonyl)-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-((5-(aminocarbonyl)-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonate is a useful research compound. Its molecular formula is C18H18Cl2N8Na2O9S2 and its molecular weight is 671.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Disodium 4-((5-(aminocarbonyl)-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonate (CAS No. 73398-40-0) is a complex azo compound with potential biological activities that merit detailed examination. This article focuses on the biological activity of this compound, drawing from various research findings and case studies to provide a comprehensive overview.
Molecular Structure
The molecular formula of this compound is C18H18Cl2N8Na2O9S2, with a molecular weight of approximately 671.4 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 671.399 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Research indicates that azo compounds often exhibit significant anticancer properties. This compound has been studied for its potential in inhibiting cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, possibly through the modulation of key signaling pathways such as Akt and NF-kB .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary studies suggest that disodium 4-(...) can scavenge free radicals and enhance cellular antioxidant defenses .
Antimicrobial Activity
The antimicrobial potential of disodium 4-(...) has been explored in several studies. It exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Toxicological Studies
Toxicity assessments are critical for evaluating the safety profile of any new compound. Current data indicate that disodium 4-(...) exhibits low toxicity in animal models at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and safety margins .
Research Findings Summary
A summary of key research findings on the biological activity of disodium 4-(...) is presented below:
Propiedades
Número CAS |
73398-40-0 |
|---|---|
Fórmula molecular |
C18H18Cl2N8Na2O9S2 |
Peso molecular |
671.4 g/mol |
Nombre IUPAC |
disodium;4-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C18H20Cl2N8O9S2.2Na/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37;;/h4-6,11-12,15,31H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;/q;2*+1/p-2 |
Clave InChI |
BLUQNUCXKILVND-UHFFFAOYSA-L |
SMILES canónico |
CCN1C(C(C(C(C1=O)C(=O)N)C)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















